3-(3-Bromophenyl)-4'-methylpropiophenone
Overview
Description
3-Bromophenol is an organic compound used as a building block in various chemical reactions . It’s a derivative of phenol, with a bromine atom at the 3rd position of the phenyl ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Suzuki-Miyaura coupling reaction . This reaction is commonly used to synthesize biaryl compounds, which are a structural component of many pharmaceuticals and organic materials .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction (XRD) and Density Functional Theory (DFT) . These techniques provide detailed information about the compound’s molecular geometry and electronic structure .Chemical Reactions Analysis
3-Bromophenol can participate in various chemical reactions. For instance, it can be used as a building block in the preparation of polyfunctionalized heterocyclic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, 3-Bromophenol has a melting point of 28-32 °C and a boiling point of 236 °C .Scientific Research Applications
Palladium-Catalyzed Arylation Reactions
A notable application of compounds related to 3-(3-Bromophenyl)-4'-methylpropiophenone is in palladium-catalyzed arylation reactions. These reactions involve multiple arylation steps through C-C and C-H bond cleavages, leading to the formation of complex aromatic compounds. Such processes are crucial in synthetic organic chemistry for constructing intricate molecular architectures, as demonstrated in the study where 2-hydroxy-2-methylpropiophenone underwent multiple arylations with aryl bromides in the presence of a palladium catalyst (Wakui et al., 2004).
Synthesis of Derivatives with Potential Biological Activities
The reactivity of bromophenyl propanones, including derivatives similar to 3-(3-Bromophenyl)-4'-methylpropiophenone, has been exploited to synthesize various novel compounds with potential biological activities. For instance, derivatives have been synthesized that could serve as precursors for pharmacologically active molecules or as probes in biochemical studies. This aspect of chemical research highlights the importance of such compounds in medicinal chemistry and drug discovery efforts (Manjunatha, 2006).
Marine Natural Products and Antimicrobial Activity
Compounds structurally related to 3-(3-Bromophenyl)-4'-methylpropiophenone have been isolated from marine sources, such as red algae, displaying significant biological activities. Bromophenols, in particular, have been studied for their antibacterial properties, showcasing the potential of such compounds in developing new antimicrobial agents. These natural products underscore the importance of marine biodiversity as a source of novel bioactive compounds (Xu et al., 2003).
Investigations into Chemical Reactivity and Polymerization
Research into the chemical reactivity of bromophenyl compounds, including 3-(3-Bromophenyl)-4'-methylpropiophenone, extends to areas such as polymer science. Studies have explored how these compounds can initiate polymerization reactions, contributing to the development of new materials with tailored properties. This application is pivotal in materials science, where the synthesis of novel polymers can lead to advancements in various industries (Wang et al., 2005).
Antioxidant and Anticancer Research
Bromophenol derivatives, akin to 3-(3-Bromophenyl)-4'-methylpropiophenone, have been the subject of intensive study for their antioxidant and anticancer activities. These investigations aim to uncover the therapeutic potential of such compounds, particularly those derived from marine sources, in treating various diseases. The exploration of natural and synthetic bromophenols in this context highlights the ongoing efforts to find new and effective treatments for cancer and oxidative stress-related conditions (Olsen et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-(3-bromophenyl)-1-(4-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-6,8-9,11H,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAUIRRFEJYLSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-4'-methylpropiophenone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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